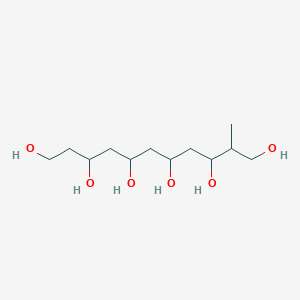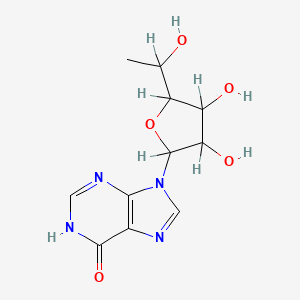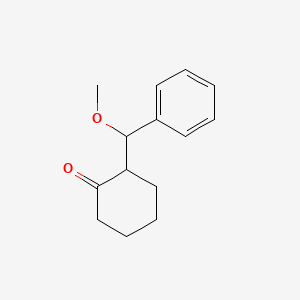
N''-tert-Butyl-N,N,N',N'-tetrapropan-2-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine: is a chemical compound characterized by its unique structure, which includes a tert-butyl group and multiple propan-2-yl groups attached to a guanidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine typically involves the reaction of tert-butylamine with a suitable guanidine precursor under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the propan-2-yl groups is replaced by another nucleophile, such as a halide or an alkoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced guanidine compounds.
Applications De Recherche Scientifique
Chemistry: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications. Its unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents targeting various diseases.
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of conditions such as cancer and neurodegenerative diseases. Its ability to modulate enzyme activity and cellular pathways is of particular interest in drug development.
Industry: In industrial applications, N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for producing high-performance polymers with specific properties.
Mécanisme D'action
The mechanism of action of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and modulating the associated biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
N-tert-Butyl-N,N-dimethylformamidine: A compound with a similar tert-butyl group but different substituents on the guanidine core.
N-tert-Butyl-alpha-phenylnitrone: Another compound with a tert-butyl group, used as a spin trap in radical chemistry.
Uniqueness: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is unique due to its multiple propan-2-yl groups, which confer distinct chemical and physical properties. This structural feature allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
81236-10-4 |
|---|---|
Formule moléculaire |
C17H37N3 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
2-tert-butyl-1,1,3,3-tetra(propan-2-yl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-12(2)19(13(3)4)16(18-17(9,10)11)20(14(5)6)15(7)8/h12-15H,1-11H3 |
Clé InChI |
KKGBNESHCVKVFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=NC(C)(C)C)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


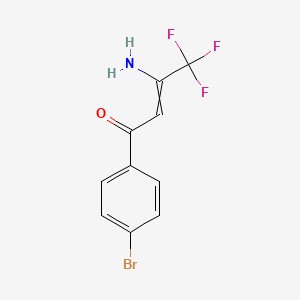
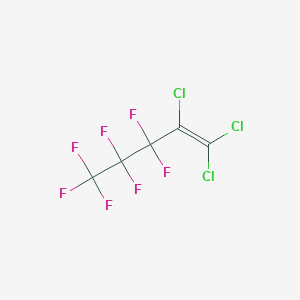
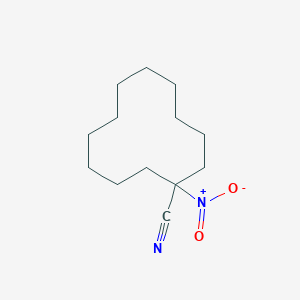
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)

![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
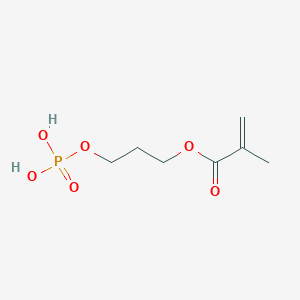
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
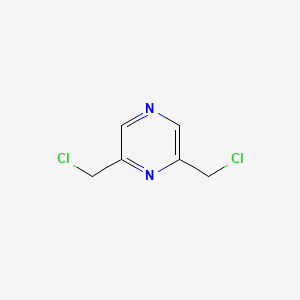
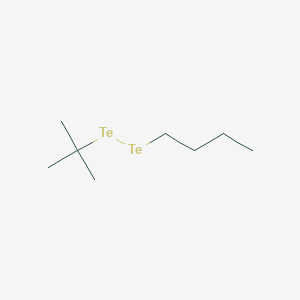
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
